molecular formula C17H16N4S3 B12773664 Guanidine, N,N'-bis(4-methylphenyl)-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)- CAS No. 151220-53-0

Guanidine, N,N'-bis(4-methylphenyl)-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)-

Cat. No.: B12773664
CAS No.: 151220-53-0
M. Wt: 372.5 g/mol
InChI Key: BNVVIVKWVHJCJO-UHFFFAOYSA-N
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Description

Guanidine, N,N’-bis(4-methylphenyl)-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)- is a complex organic compound that belongs to the class of guanidines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring both guanidine and dithiazole moieties, suggests potential for interesting chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Guanidine, N,N’-bis(4-methylphenyl)-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)- typically involves multi-step organic reactions. The starting materials often include substituted anilines and thiourea derivatives. The reaction conditions may require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety protocols, and implementing purification techniques such as crystallization or chromatography to achieve the required product quality.

Chemical Reactions Analysis

Types of Reactions

Guanidine, N,N’-bis(4-methylphenyl)-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)- can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the transformation of the thioxo group to a sulfoxide or sulfone.

    Reduction: Reduction reactions could target the dithiazole ring, potentially leading to ring-opening or other structural changes.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis, particularly in the development of new materials or pharmaceuticals.

    Biology: Potential use as a probe or inhibitor in biochemical studies, given its unique structure.

    Medicine: Exploration as a therapeutic agent, possibly targeting specific enzymes or receptors.

    Industry: Use in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Guanidine, N,N’-bis(4-methylphenyl)-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)- exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other biomolecules, leading to inhibition or activation of specific pathways. The dithiazole moiety might interact with sulfur-containing biomolecules, while the guanidine group could form strong hydrogen bonds or ionic interactions.

Comparison with Similar Compounds

Similar Compounds

    Guanidine derivatives: Compounds with similar guanidine structures but different substituents.

    Dithiazole compounds: Molecules featuring the dithiazole ring but lacking the guanidine group.

Uniqueness

The uniqueness of Guanidine, N,N’-bis(4-methylphenyl)-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)- lies in its combination of guanidine and dithiazole moieties, which may confer distinct chemical reactivity and biological activity compared to other compounds.

Properties

CAS No.

151220-53-0

Molecular Formula

C17H16N4S3

Molecular Weight

372.5 g/mol

IUPAC Name

1,2-bis(4-methylphenyl)-1-(5-sulfanylidene-1,2,4-dithiazol-3-yl)guanidine

InChI

InChI=1S/C17H16N4S3/c1-11-3-7-13(8-4-11)19-15(18)21(16-20-17(22)24-23-16)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H2,18,19)

InChI Key

BNVVIVKWVHJCJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C(N)N(C2=CC=C(C=C2)C)C3=NC(=S)SS3

Origin of Product

United States

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